molecular formula C12H14N4O2S2 B2787413 N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 312742-08-8

N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2787413
CAS No.: 312742-08-8
M. Wt: 310.39
InChI Key: BIBUMVCSMVRZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core. This heterocyclic scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors. The compound’s substituents—a 2-cyanoethyl and an isopropyl group on the sulfonamide nitrogen—likely influence its physicochemical properties (e.g., solubility, lipophilicity) and pharmacological activity.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-propan-2-yl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c1-9(2)16(8-4-7-13)20(17,18)11-6-3-5-10-12(11)15-19-14-10/h3,5-6,9H,4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBUMVCSMVRZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves the reaction of benzo[c][1,2,5]thiadiazole-4-sulfonamide with 2-cyanoethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold is a versatile platform for drug discovery. Below is a detailed comparison with two closely related analogs:

N-(3-Piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9)

  • Substituents: A 3-piperazin-1-yl-3-oxopropyl group replaces the 2-cyanoethyl and isopropyl groups.
  • Pharmacological Activity :
    • Exhibited >58-fold selectivity for the muscarinic acetylcholine receptor subtype 1 (M1) over M2–M5 receptors, with an IC₅₀ of 2.55 μM for M1 .
    • Despite its selectivity, potency fell short of probe criteria (IC₅₀ < 500 nM), suggesting room for optimization.
  • Synthetic Pathway : Derived from iterative parallel synthesis, emphasizing the importance of substituent bulk and polarity in receptor binding .

N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (VU 0255035)

  • Substituents : A 3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl group enhances structural complexity.
  • Physicochemical Properties :
    • Molecular weight: 450.5 g/mol; Formula: C₁₈H₂₂N₆O₄S₂ .
    • Registered under CAS 1202864-36-5, with purity ≥95% .

General Trends in Structure-Activity Relationships (SAR)

  • Substituent Effects: Polar Groups: The 2-cyanoethyl group in the target compound may improve solubility compared to the bulkier piperazine derivatives (e.g., Compound 9, VU 0255035), but could reduce membrane permeability. Receptor Selectivity: Piperazine-containing analogs (e.g., Compound 9) show marked M1 selectivity, suggesting that nitrogen-rich substituents favor interactions with muscarinic receptors .
  • Synthetic Challenges :
    • The synthesis of such derivatives often involves nucleophilic substitution or coupling reactions (e.g., hydrazide-isothiocyanate condensations, as seen in ) .

Patent Landscape and Therapeutic Potential

highlights extensive patent activity for benzo[c][1,2,5]thiadiazole derivatives, including sulfonamides, by major pharmaceutical firms (e.g., Merck, Sanofi). This underscores the scaffold’s relevance in targeting neurological and metabolic disorders .

Biological Activity

N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS No. 312742-08-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C12H14N4O2S2
  • Molecular Weight : 310.39516 g/mol
  • Purity : Typically ≥ 97%
  • Structure : The compound features a benzo[c][1,2,5]thiadiazole core with sulfonamide and cyanoethyl substituents, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and cellular stress responses.

  • NLRP3 Inflammasome Inhibition : Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory effects on the NLRP3 inflammasome. This inflammasome plays a crucial role in the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
  • Selectivity and Potency : Research has shown that derivatives with similar structures can achieve IC50 values in the low nanomolar range for inhibiting IL-1β secretion in vitro. For instance, one study reported an IC50 of 7 nM for a related compound . This suggests that modifications to the sulfonamide moiety can enhance selectivity and potency against specific inflammatory pathways.

In Vitro Studies

In vitro assays using THP-1 cells demonstrated that compounds related to this compound significantly inhibited IL-1β release upon stimulation with lipopolysaccharides (LPS) and ATP. The structure–activity relationship (SAR) analyses revealed that specific substitutions on the aromatic ring could enhance inhibitory activity against the NLRP3 inflammasome .

In Vivo Studies

In vivo experiments conducted on murine models showed that selected analogs of this compound significantly reduced IL-1β levels compared to control groups. Notably, doses as low as 10 mg/kg resulted in a reduction of IL-1β secretion by approximately 44% to 57% . These findings underscore the potential therapeutic applications of this class of compounds in treating inflammatory diseases.

Data Summary Table

Compound NameTargetIC50 (nM)In Vitro/In VivoReference
This compoundNLRP3 Inflammasome<10In Vivo
Analog Compound ANLRP3 Inflammasome7In Vitro
Analog Compound BIL-1β Secretion34In Vivo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.